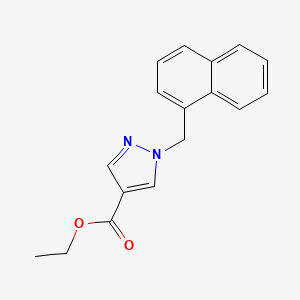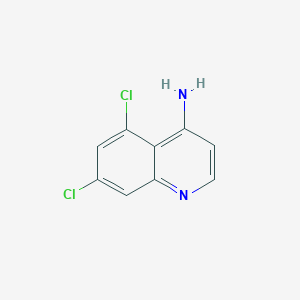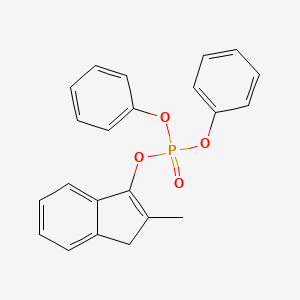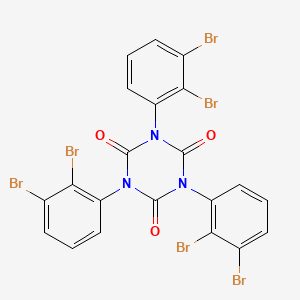![molecular formula C12H24O2Si B15172332 (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol CAS No. 921764-08-1](/img/structure/B15172332.png)
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol is an organic compound that features a silyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alcohols or alkanes
Substitution: Various substituted silyl ethers
Applications De Recherche Scientifique
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyl(dimethyl)silyl group is stable under a variety of conditions, making it an effective protecting group. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles during substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Iodopropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol is unique due to its specific structural configuration and the presence of the silyl ether group. This makes it particularly useful as a protecting group in organic synthesis, offering stability and ease of removal under mild conditions.
Propriétés
Numéro CAS |
921764-08-1 |
|---|---|
Formule moléculaire |
C12H24O2Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
(4R)-4-[tert-butyl(dimethyl)silyl]oxyhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C12H24O2Si/c1-7-11(9-8-10-13)14-15(5,6)12(2,3)4/h7-9,11,13H,1,10H2,2-6H3/t11-/m1/s1 |
Clé InChI |
DHZLNENPPHPMNO-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H](C=C)C=CCO |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C=C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)




![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)

![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
